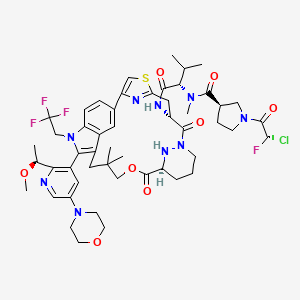
KRAS G12C inhibitor 58
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitor 58 is a compound designed to target the KRAS G12C mutation, a common oncogenic driver mutation found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation involves a substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth. KRAS G12C inhibitors, such as this compound, have shown promise in selectively targeting and inhibiting the mutant KRAS protein, thereby providing a potential therapeutic option for patients with KRAS G12C-mutated cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 58 involves a series of chemical reactions to construct the desired molecular structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of nucleophilic substitution reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the compound’s potency and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of transition-metal-free reactions, chromatography-free purification methods, and efficient reaction conditions to improve overall yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 58 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to introduce or modify functional groups.
Reduction: Reduction reactions are used to convert specific functional groups to their desired forms.
Substitution: Nucleophilic substitution reactions are commonly employed to introduce substituents to the core structure.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include the intermediate compounds that are further modified to yield the final this compound. These intermediates typically contain the core tetrahydropyridopyrimidine structure with various functional groups attached .
Scientific Research Applications
KRAS G12C inhibitor 58 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and selectivity of KRAS G12C inhibitors.
Medicine: Evaluated in preclinical and clinical studies for its potential as a therapeutic agent for KRAS G12C-mutated cancers
Mechanism of Action
KRAS G12C inhibitor 58 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the KRAS protein in its inactive GDP-bound conformation, preventing the exchange with GTP and thus inhibiting the activation of downstream signaling pathways. The inhibition of KRAS signaling leads to reduced cell proliferation and tumor growth .
Comparison with Similar Compounds
KRAS G12C inhibitor 58 can be compared with other similar compounds, such as:
Sotorasib: Another KRAS G12C inhibitor that has shown efficacy in clinical trials for non-small cell lung cancer.
Fulzerasib: Recently approved in China for the treatment of KRAS G12C-mutated non-small cell lung cancer.
Uniqueness
This compound is unique in its specific binding interactions and molecular structure, which contribute to its potency and selectivity. Its distinct chemical modifications and functional groups differentiate it from other KRAS G12C inhibitors, potentially offering advantages in terms of efficacy and safety .
Properties
Molecular Formula |
C51H64ClF4N9O8S |
|---|---|
Molecular Weight |
1074.6 g/mol |
IUPAC Name |
(3R)-1-[(2S)-2-chloro-2-fluoroacetyl]-N-[(2S)-1-[[(7R,13S)-20-[2-[(1S)-1-methoxyethyl]-5-morpholin-4-ylpyridin-3-yl]-17,17-dimethyl-8,14-dioxo-21-(2,2,2-trifluoroethyl)-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C51H64ClF4N9O8S/c1-28(2)42(61(6)46(67)31-12-14-63(24-31)48(69)44(52)53)45(66)59-37-21-40-58-38(25-74-40)30-10-11-39-33(19-30)35(22-50(4,5)27-73-49(70)36-9-8-13-65(60-36)47(37)68)43(64(39)26-51(54,55)56)34-20-32(62-15-17-72-18-16-62)23-57-41(34)29(3)71-7/h10-11,19-20,23,25,28-29,31,36-37,42,44,60H,8-9,12-18,21-22,24,26-27H2,1-7H3,(H,59,66)/t29-,31+,36-,37+,42-,44+/m0/s1 |
InChI Key |
KDHLCKSULTVNFP-SGVGZKEWSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=N1)N2CCOCC2)C3=C4CC(COC(=O)[C@@H]5CCCN(N5)C(=O)[C@@H](CC6=NC(=CS6)C7=CC4=C(N3CC(F)(F)F)C=C7)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H]8CCN(C8)C(=O)[C@@H](F)Cl)(C)C)OC |
Canonical SMILES |
CC(C)C(C(=O)NC1CC2=NC(=CS2)C3=CC4=C(C=C3)N(C(=C4CC(COC(=O)C5CCCN(C1=O)N5)(C)C)C6=C(N=CC(=C6)N7CCOCC7)C(C)OC)CC(F)(F)F)N(C)C(=O)C8CCN(C8)C(=O)C(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















